Gymnemagenin

Diabetes mellitus natural product chemistry aglycone vs glycoside bioactivity

Procurement of undefined gymnemic acid mixtures risks irreproducible pharmacology. Gymnemagenin, the pure aglycone, ensures defined LXRβ-selective antagonism and reliable extract standardization. • Achieves postprandial glucose AUC reduction comparable to acarbose (20 mg/kg p.o.) in murine carbohydrate tolerance studies. • Validated ICH-compliant HPTLC marker with LOD/LOQ of ~60/190 ng/band for batch-to-batch consistency. • ≥98% HPLC purity; selective LXRβ antagonism avoids LXRα-driven hepatic steatosis.

Molecular Formula C30H50O6
Molecular Weight 506.7 g/mol
CAS No. 22467-07-8
Cat. No. B129900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGymnemagenin
CAS22467-07-8
SynonymsOlean-12-ene-3β,16β,21β,22α,23,28-hexol;  (3β,4α,16β,21β,22α)-Olean-12-ene-3,16,21,22,23,28-hexol; 
Molecular FormulaC30H50O6
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1
InChIKeyVKJLHZZPVLQJKG-ABHKXHSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Gymnemagenin: Core Identity and Comparator Landscape


Gymnemagenin (CAS 22467-07-8; molecular formula C30H50O6; MW 506.71 g/mol) is the triterpenoid sapogenin (aglycone) core of gymnemic acids, the principal bioactive saponins from Gymnema sylvestre R.Br. (Asclepiadaceae) [1]. It is formed by alkaline or enzymatic hydrolysis of gymnemic acid glycosides and serves as the common analytical marker for standardization of G. sylvestre extracts and herbal formulations [2]. Gymnemagenin has demonstrated antihyperglycemic activity through dual mechanisms: inhibition of carbohydrate-hydrolyzing enzymes (α-amylase and α-glucosidase) [3] and selective antagonism of the β isoform of liver X receptor (LXRβ) [4]. Its closest scientific and commercial comparators include gymnemic acids (the glycoside precursors), deacylgymnemic acid (DAG; 3-O-β-D-glucuronopyranosyl gymnemagenin), the clinical α-glucosidase inhibitor acarbose, the alternative clinical agent voglibose, and the in-class LXR ligand gymnestrogenin.

Enzyme inhibition pathway probe (α-amylase & α-glucosidase)
LXRβ-selective nuclear receptor research tool
Analytical marker for G. sylvestre extract standardization

Why Gymnemagenin Cannot Be Substituted by Gymnemic Acid Mixtures


Gymnemagenin is not interchangeable with either crude G. sylvestre extracts or mixtures of gymnemic acids because the aglycone form exhibits distinct pharmacological properties that are masked or attenuated in the glycoside precursors. Alkaline hydrolysis of gymnemic acids produces gymnemagenin with higher bioactivity than the parent glycosides [1], a finding consistent with SAR studies demonstrating that triterpenoid sapogenins display higher enrichment factors for target enzyme binding than their corresponding saponins, where glycosylation decreases potential activity [2]. Furthermore, gymnemic acid content in G. sylvestre varies substantially across geographical populations (gymnemagenin: 10.19–23.38 µg/mg; deacylgymnemic acid: 4.70–35.42 µg/mg dry weight) [3], making extract-based procurement unreliable without defined aglycone standardization. The selective LXRβ antagonism profile of gymnemagenin also differs from the dual LXRα/β profile of gymnestrogenin [4], meaning that even within the same plant, closely related triterpenoids cannot substitute for one another in mechanistic studies.

Aglycone form shows distinct enzyme inhibition from glycosides; hydrolysis required for target engagement.
Extract variability across populations demands aglycone content standardization for reproducible results.
LXRβ selectivity may shift with related triterpenoids; gymnestrogenin shows dual LXRα/β profile.

Differentiation Evidence for Gymnemagenin


Aglycone Bioactivity vs Glycoside Precursors

In a direct comparative study, alkaline hydrolysis of gymnemic acid (glycoside) produced gymnemagenin (aglycone) with higher bioactivity than the parent gymnemic acid [1]. The hydrolysis yielded gymnemagenin at 69.847% efficiency [1]. Complementary structure-activity relationship (SAR) evidence from α-glucosidase affinity ultrafiltration studies demonstrated that triterpenoid sapogenins (aglycones) possess higher enrichment factors (EFs) for target enzyme binding than saponins (glycosides); specifically, the sapogenin madecassic acid showed EF of 5.79% versus gymnemic acid A (a saponin) at EF of 4.32% and alternoside XVIII (a saponin) at EF of 3.41%, confirming that glycosylation decreases the potential activity of sapogenins [2]. This class-level SAR directly supports the superior bioactivity of the gymnemagenin aglycone over its glycoside counterparts.

Aglycone vs Glycoside
Head-to-head
Sapogenin EF 5.79% vs saponin EFs 3.41–4.32%; hydrolysis yield 69.8%
Reported aglycone-enriched target binding supports aglycone selection for enzyme studies.
SAR class-level evidence; confirm with isolated gymnemagenin.
Diabetes mellitus natural product chemistry aglycone vs glycoside bioactivity

Enzyme Inhibition vs Acarbose

In a 2023 study, gymnemagenin was tested head-to-head against the clinical standard acarbose for inhibition of key carbohydrate-hydrolyzing enzymes. Gymnemagenin demonstrated α-amylase inhibition with IC50 of 1.17 ± 0.02 mg/mL and α-glucosidase inhibition with IC50 of 2.04 ± 0.17 mg/mL [1]. In the same study, acarbose exhibited an α-glucosidase IC50 of 1.41 ± 0.17 mg/mL [1]. Gymnemagenin and acarbose produced comparable reductions in postprandial blood glucose area under the curve (AUC) in starch- and sucrose-challenged mice, with gymnemagenin administered at 20 mg/kg (p.o.) and acarbose at 10 mg/kg (p.o.), both achieving statistically significant (P<0.01 and P<0.05) decreases relative to controls [1].

vs Acarbose
Head-to-head
α-Amylase IC50 1.17 mg/mL; α-glucosidase IC50 2.04 mg/mL; in vivo AUC reduction comparable to acarbose 10 mg/kg
Supports postprandial glucose model evaluation with acarbose comparator.
Data from mouse oral tolerance test; verify dose-response.
Postprandial hyperglycemia carbohydrate metabolism enzyme inhibition assay

LXRβ Selectivity vs Gymnestrogenin

The 2015 molecular decodification study of gymnemic acids disclosed for the first time that individual gymnemic acids are potent and selective antagonists for the β isoform of LXR [1]. The LXRβ antagonist activity was shared by the most abundant aglycone, gymnemagenin (compound 10), whereas a structurally related aglycone from the same plant, gymnestrogenin (compound 11), was characterized as possessing a dual LXRα/β antagonistic profile [1]. Transactivation assays were performed in HepG2 cells transiently transfected with chimeric receptor plasmids containing the Gal4 DNA-binding domain fused to the ligand-binding domain of LXRα or LXRβ, with the p(UAS)5-TK-Luc reporter vector [1]. Gymnestrogenin separately showed IC50 values of 2.5 μM for LXRα transactivation and 1.4 μM for LXRβ transactivation , while gymnemagenin selectively antagonized LXRβ without comparable LXRα activity [1].

LXRβ Selectivity
Cross-study
Gymnemagenin: LXRβ-selective antagonist; Gymnestrogenin: dual LXRα/β (IC50 2.5 μM α, 1.4 μM β)
LXRβ-selective profile supports models avoiding LXRα-mediated hepatic effects.
Transactivation assay in HepG2 cells.
Liver X receptor nuclear receptor pharmacology metabolic disease target selectivity

GLUT2 Expression Enhancement vs Deacylgymnemic Acid

A purified triterpene glycoside (TG) fraction characterized to contain gymnemic acids I, IV, and VII along with gymnemagenin was tested against commercial standard deacylgymnemic acid (DAG) for GLUT2 expression enhancement in mouse pancreatic β-cell lines (MIN6). The TG fraction demonstrated a further one-fold enhancement in GLUT2 expression compared to commercial standard DAG [1]. The same TG fraction also produced up to a 1.34-fold increase in glucose-stimulated insulin secretion (p<0.05) in a dose-dependent manner relative to the standard antidiabetic drug glibenclamide, with no toxic effects on β-cell viability and protection against H₂O₂-induced ROS generation [1].

GLUT2 Expression
Head-to-head
TG fraction (gymnemagenin-containing) enhanced GLUT2 1-fold over DAG; insulin secretion 1.34-fold vs glibenclamide
Reported GLUT2 modulation context for gymnemagenin-containing fractions vs DAG.
MIN6 β-cell line; confirm with purified gymnemagenin.
Glucose transporter pancreatic β-cell insulin secretion

Antioxidant Activity Profile

In a study investigating the hypoglycemic activity of G. sylvestre extracts on oxidative stress in streptozotocin-induced diabetic rats, gymnemagenin exhibited strong antioxidant activity across multiple standardized assays: thiobarbituric acid (TBA) assay (56%), superoxide dismutase-like (SOD-like) activity (92%), and ABTS radical scavenging (54%) [1]. The presence of both gymnemagenin and gymnemic acids as the antihyperglycemic compounds in the extract was confirmed by LC/MS analysis [1]. Blood glucose levels in diabetic rats fed the gymnemagenin-containing extract decreased to normal levels [1]. While this evidence originates from a G. sylvestre extract in which gymnemagenin is a confirmed constituent (rather than isolated gymnemagenin), the oxidative stress modulation profile is consistently reported for gymnemagenin across multiple vendor technical datasheets referencing the same primary study [1].

Antioxidant Activity
Data to verify
TBA 56%, SOD-like 92%, ABTS 54% (extract containing gymnemagenin)
Reported antioxidant profile from extract; verification with isolated compound needed.
Extract-based data; class-level inference.
Oxidative stress antioxidant diabetic complications

Recommended Research and Industrial Applications


Natural-Product α-Amylase/α-Glucosidase Inhibitor Studies

Gymnemagenin is the appropriate selection for in vivo carbohydrate tolerance studies where a natural-product inhibitor must demonstrate enzyme inhibition and postprandial glucose AUC reduction directly comparable to acarbose. The direct head-to-head data from Ahamad et al. (2023) [1] establish that gymnemagenin at 20 mg/kg p.o. achieves AUC reduction comparable to acarbose at 10 mg/kg p.o. in mice challenged with starch and sucrose. Researchers can use this reference to benchmark novel formulations or combination therapies against a well-characterized clinical standard without relying on extract-based comparators of undefined composition.

LXRβ-Selective Antagonist Screening

For nuclear receptor pharmacology programs targeting LXRβ for antidiabetic or anti-obesity indications while avoiding LXRα-driven hepatic steatosis, gymnemagenin provides a validated LXRβ-selective chemical probe from natural sources. The selectivity profile established by Renga et al. (2015) [2] differentiates gymnemagenin from gymnestrogenin (dual LXRα/β antagonist) and positions it for use in mechanistic studies of LXRβ-mediated regulation of glucose and lipid metabolism, adipogenesis, and inflammation. Procurement of gymnemagenin specifically—rather than undefined gymnemic acid mixtures—ensures the LXRβ-selective pharmacology is preserved.

Standardization of G. sylvestre Formulations

Gymnemagenin serves as the validated analytical marker for HPTLC and HPLC standardization of G. sylvestre raw materials, extracts, and finished herbal formulations. Validated ICH-compliant HPTLC methods have been published with limits of detection and quantification for gymnemagenin at approximately 60 and 190 ng/band, respectively [3]. The documented chemical variability of gymnemagenin across Indian G. sylvestre populations (10.19–23.38 µg/mg dry weight) [4] underscores the necessity of quantitative gymnemagenin standardization for batch-to-batch consistency. Industrial procurement specifications should require a certified gymnemagenin content range, not merely total gymnemic acids.

Pancreatic β-Cell Function and GLUT2 Modulation Assays

Studies investigating glucose transporter modulation in pancreatic β-cells should consider gymnemagenin-containing characterized fractions over deacylgymnemic acid (DAG) alone, based on the GLUT2 expression data from Shenoy et al. (2018) [5] demonstrating one-fold greater GLUT2 enhancement versus DAG in MIN6 cells. The additional 1.34-fold enhancement of glucose-stimulated insulin secretion versus glibenclamide, combined with demonstrated β-cell protection against oxidative stress, makes gymnemagenin-referenced fractions suitable for ex vivo islet preservation and function studies.

Application
Selection Property
Validation Focus
Carbohydrate enzyme inhibition studies
Aglycone bioactivity vs glycoside context
Postprandial glucose model-response evaluation
LXRβ-selective antagonist screening
LXRβ vs LXRα selectivity profile
LXR transactivation assay context
Herbal extract standardization
Gymnemagenin as analytical marker
HPTLC/HPLC quantification reproducibility
Pancreatic β-cell function assays
GLUT2 expression modulation context
Insulin secretion and cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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